5-[2-(benzenesulfonyl)ethyl]-1H-indole physical and chemical properties
5-[2-(benzenesulfonyl)ethyl]-1H-indole physical and chemical properties
An In-Depth Technical Guide to 5-[2-(benzenesulfonyl)ethyl]-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 5-[2-(benzenesulfonyl)ethyl]-1H-indole, a key intermediate in the synthesis of the anti-migraine drug Eletriptan. This document is intended to serve as a technical resource for scientists and researchers, offering detailed information on its synthesis, characterization, reactivity, and handling.
Introduction
5-[2-(benzenesulfonyl)ethyl]-1H-indole, also known by its synonyms Des-dimethylpyrrolidine Eletriptan and Eletriptan Impurity D, is a significant heterocyclic compound within the field of medicinal chemistry. Its primary importance lies in its role as a direct precursor to Eletriptan, a second-generation triptan and a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2] The indole scaffold is a privileged structure in drug discovery, and the incorporation of a benzenesulfonyl group imparts specific physicochemical properties that are crucial for its synthetic utility and biological relevance.[3] Understanding the properties of this intermediate is essential for process optimization, impurity profiling, and the development of novel synthetic routes in pharmaceutical manufacturing.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-[2-(benzenesulfonyl)ethyl]-1H-indole is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅NO₂S | [4][5] |
| Molecular Weight | 285.36 g/mol | [4][5] |
| CAS Number | 1225327-16-1 | [4][6] |
| Appearance | Off-white to yellow solid | [7] |
| Melting Point | Data not available in the public domain. Melting points of similar indole sulfonamides range from 105-260 °C depending on substitution.[8][9][10][11][12][13] | - |
| Boiling Point | Data not available; expected to decompose at high temperatures. | - |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethyl acetate, methanol, and Dimethylformamide (DMF).[3][14] Quantitative data is not publicly available. | - |
Synthesis
The most commonly cited synthesis of 5-[2-(benzenesulfonyl)ethyl]-1H-indole is through a palladium-catalyzed Heck coupling reaction. This process involves the coupling of 5-bromo-1H-indole with phenyl vinyl sulfone. The resulting unsaturated intermediate is then reduced to yield the final product.[3]
Synthetic Scheme
Caption: Synthetic pathway to 5-[2-(benzenesulfonyl)ethyl]-1H-indole.
Experimental Protocol
Step 1: Synthesis of 5-[(E)-2-(phenylsulfonyl)vinyl]-1H-indole [3]
-
To a solution of 5-bromo-1H-indole (10 g, 51 mmol) in DMF (105 mL), add phenyl vinyl sulfone (6.25 g, 37.1 mmol), palladium(II) acetate (0.17 g, 0.75 mol), tri-ortho-tolylphosphine (2.5 g, 0.82 mol), and triethylamine (10 g, 98.8 mmol).
-
Heat the reaction mixture to 100-115 °C for 3-4 hours.
-
Cool the reaction mass to 80-85 °C and perform a hot filtration.
-
Quench the filtrate in water (100 mL) with mechanical stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water (60 mL) and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain 5-[(E)-2-(phenylsulfonyl)vinyl]-1H-indole as a yellow solid.
Step 2: Synthesis of 5-[2-(benzenesulfonyl)ethyl]-1H-indole [3]
-
The crude 5-[(E)-2-(phenylsulfonyl)vinyl]-1H-indole (6.5 g, 22.9 mol) is taken directly for olefin reduction.
-
In a Parr apparatus, combine the intermediate with Raney-Nickel (8 g, 50% wet w/w) in methanol (100 mL).
-
Perform catalytic hydrogenation under a hydrogen pressure of 70-75 PSI for 6-7 hours at room temperature.
-
Monitor the reaction completion by TLC analysis (e.g., 40% EtOAc-hexane).
-
Upon completion, filter the catalyst and concentrate the filtrate to afford 5-[2-(benzenesulfonyl)ethyl]-1H-indole as an off-white solid (yield ~85%).[7]
Spectral Characterization
Comprehensive spectral data is crucial for the unambiguous identification and quality control of 5-[2-(benzenesulfonyl)ethyl]-1H-indole. While complete, formally assigned spectra are not widely published, partial and expected data are provided below. Commercial suppliers of this compound as a reference standard typically provide a full certificate of analysis including detailed spectral data.[15]
¹H NMR Spectroscopy
A partial ¹H NMR spectrum has been reported in the literature.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (t, J = 7.7 Hz, aromatic protons), 7.31 (m, aromatic protons), 6.89 (d, J = 8.3 Hz, 1H, indole proton), 6.30 (bs, 1H, indole proton), 3.62 (t, J = 2.9 Hz, 2H, -CH₂-), 2.91 (t, J = 2.7 Hz, 2H, -CH₂-).[7]
¹³C NMR Spectroscopy
-
Predicted ¹³C NMR δ (ppm):
-
Aromatic Carbons (Indole & Phenyl): 110-140 ppm
-
Sulfone-adjacent Carbon: ~55-60 ppm
-
Indole-adjacent Carbon: ~25-30 ppm
-
Infrared (IR) Spectroscopy
An experimental IR spectrum is not publicly detailed. Key expected vibrational frequencies include:
-
N-H Stretch (Indole): ~3400 cm⁻¹
-
C-H Stretch (Aromatic): ~3100-3000 cm⁻¹
-
C-H Stretch (Aliphatic): ~2950-2850 cm⁻¹
-
C=C Stretch (Aromatic): ~1600-1450 cm⁻¹
-
S=O Stretch (Sulfone): Two characteristic strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula.
-
Expected Exact Mass [M+H]⁺: 286.0896 for C₁₆H₁₆NO₂S⁺.
Chemical Reactivity and Stability
Reactivity
The reactivity of 5-[2-(benzenesulfonyl)ethyl]-1H-indole is dictated by the indole nucleus and the benzenesulfonyl group.
-
Indole Moiety: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton is weakly acidic and can be deprotonated with a strong base.
-
Benzenesulfonyl Group: The sulfone group is generally stable and resistant to both oxidation and reduction under mild conditions. However, the benzenesulfonyl group can be cleaved under specific reducing conditions, a reaction known as dephenylsulfonylation. For instance, this compound can be converted to 5-ethyl-1H-indole using magnesium turnings in methanol.[3] This reaction highlights the utility of the benzenesulfonyl group as a removable activating group.
Stability and Storage
Specific stability data for this compound is not available. However, based on the functional groups present, the following storage conditions are recommended:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is advisable to protect it from moisture and light. For long-term storage, refrigeration is recommended.
Applications in Drug Development
The primary and most well-documented application of 5-[2-(benzenesulfonyl)ethyl]-1H-indole is as a crucial intermediate in the multi-step synthesis of Eletriptan .[1][2] In this synthesis, the indole nitrogen is typically protected before further functionalization at the C3 position, followed by deprotection to yield the final active pharmaceutical ingredient. Its role as a registered impurity in the production of Eletriptan also necessitates its availability as a reference standard for quality control purposes in pharmaceutical manufacturing.[15]
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